Product packaging for R(+)-Thiopental sodium(Cat. No.:CAS No. 51165-38-9)

R(+)-Thiopental sodium

Cat. No.: B14671850
CAS No.: 51165-38-9
M. Wt: 264.32 g/mol
InChI Key: AWLILQARPMWUHA-OGFXRTJISA-M
Attention: For research use only. Not for human or veterinary use.
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Description

R(+)-Thiopental sodium is the enantiomer of the ultra-short-acting barbiturate Thiopental. This compound is provided as a high-purity reagent for neuroscience and pharmacological research, specifically for investigating the structure-activity relationships of barbiturates at their molecular targets . Main Applications & Research Value : Thiopental is a well-established positive allosteric modulator of the GABAA receptor. Its primary research value lies in studying inhibitory neurotransmission in the CNS. Researchers use this compound to probe barbiturate binding sites on ligand-gated ion channels, as it potentiates GABAergic signaling by increasing the duration of chloride channel opening, leading to neuronal hyperpolarization . In experimental models, it is used to induce anesthesia, study mechanisms of cortical burst suppression on EEG, and investigate drugs that reduce cerebral metabolic rate and intracranial pressure . Furthermore, it serves as a key tool compound for exploring anticonvulsant mechanisms and the physiological role of the reticular activating system . Mechanism of Action : The principal mechanism of action of Thiopental is the potentiation of the gamma-aminobutyric acid (GABAA) receptor. It binds to a distinct barbiturate site on the GABAA receptor complex, which results in an increased duration of GABA-mediated chloride ion channel opening. This enhanced chloride influx hyperpolarizes the neuronal membrane and inhibits synaptic firing, producing central nervous system depression . At higher concentrations, Thiopental can also block excitatory neurotransmission by antagonizing the AMPA-type glutamate receptors and neuronal nicotinic acetylcholine receptors . The rapid onset of action of the racemic mixture is attributed to high lipid solubility, allowing for rapid distribution into the brain, with effects terminating due to redistribution to peripheral tissues rather than metabolism . This product is intended for research purposes only by qualified laboratory professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N2NaO2S B14671850 R(+)-Thiopental sodium CAS No. 51165-38-9

Properties

CAS No.

51165-38-9

Molecular Formula

C11H17N2NaO2S

Molecular Weight

264.32 g/mol

IUPAC Name

sodium;5-ethyl-5-[(2R)-pentan-2-yl]-2-sulfanylidenepyrimidin-3-ide-4,6-dione

InChI

InChI=1S/C11H18N2O2S.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1/t7-;/m1./s1

InChI Key

AWLILQARPMWUHA-OGFXRTJISA-M

Isomeric SMILES

CCC[C@@H](C)C1(C(=O)NC(=S)[N-]C1=O)CC.[Na+]

Canonical SMILES

CCCC(C)C1(C(=O)NC(=S)[N-]C1=O)CC.[Na+]

Origin of Product

United States

Stereochemistry and Chiral Resolution of Thiopental

Stereoisomeric Forms and Chiral Center Characterization

Thiopental (B1682321) is a chiral molecule, meaning it is not superimposable on its mirror image. nih.govnsf.gov This chirality arises from a single stereogenic center located at the carbon atom in the C-5 position of the barbiturate ring, specifically on the 1-methylbutyl side chain. nih.govmz-at.de The presence of this asymmetric carbon gives rise to two distinct stereoisomers, known as enantiomers. nsf.govcsfarmacie.cz

These enantiomers are designated as:

R(+)-Thiopental: The dextrorotatory isomer, which rotates plane-polarized light in a clockwise direction. nih.gov

S(-)-Thiopental: The levorotatory isomer, which rotates plane-polarized light in a counter-clockwise direction. nih.gov

While enantiomers possess identical physical properties such as melting point and solubility, they can exhibit significant differences in their biological activities, including pharmacology, metabolism, and toxicology. mz-at.denih.gov This is because biological systems, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer. mz-at.de For instance, S(-)-thiopental has been found to be approximately twice as potent as R(+)-thiopental in its interaction with GABA-A receptors. nih.gov Furthermore, studies on the metabolism of racemic thiopental have shown stereoselectivity, with the plasma concentration of S-(-)-thiopental being, on average, about 24% higher than that of R(+)-thiopental after administration, indicating a difference in how the body processes each enantiomer. nih.govmdpi.com

Table 1: Properties of Thiopental Enantiomers
PropertyR(+)-ThiopentalS(-)-Thiopental
Designation DextrorotatoryLevorotatory
Optical Rotation (+)(-)
Potency at GABA-A Receptor Less potent~2x more potent than R(+) form nih.gov
Metabolic Clearance Higher clearance nih.govLower clearance nih.govmdpi.com

Enantioselective Synthetic Methodologies

The production of a single enantiomer like R(+)-Thiopental sodium requires specialized synthetic approaches that can control the stereochemical outcome of the reaction. These methods are broadly categorized as enantioselective synthesis, which aims to create the desired stereoisomer directly.

One of the most effective strategies for synthesizing an enantiomerically pure compound is to begin with a readily available, enantiomerically pure starting material, known as a chiral precursor. This approach, often referred to as a "chiral pool" synthesis, incorporates a pre-existing stereocenter into the final molecule.

For the synthesis of R(+)-Thiopental, a documented route utilizes (R)-(+)-citronellol as the chiral precursor. mz-at.dechiralpedia.com The synthesis proceeds through a series of steps designed to build the necessary carbon framework while preserving the stereochemistry of the original chiral center.

A representative synthetic pathway involves:

Protection and Ozonolysis: The hydroxyl group of (R)-(+)-citronellol is first protected, typically by reacting it with acetic anhydride. The molecule then undergoes ozonolysis to cleave the double bond, which, after a workup with dimethyl sulfide, yields a chiral aldehyde. mz-at.de

Conversion to Diethyl Malonate Derivative: The aldehyde is further processed through reactions such as the Huang-Minlon reduction and oxidation to form the corresponding carboxylic acid and then an ester. This fragment is then used to create a substituted diethyl malonate, which contains the intact chiral center from the starting citronellol. chiralpedia.com

Cyclization: The final step is the condensation of the chiral diethyl malonate derivative with thiourea in the presence of a strong base like sodium ethoxide to form the thiobarbiturate ring, yielding R(+)-Thiopental. mz-at.de

This method is highly effective because the stereochemistry is established at the very beginning of the synthesis, avoiding the need for chiral resolution at a later stage.

In the context of a chiral precursor-based synthesis, the primary goal of the final condensation reaction is not to create the chiral center, but to form the heterocyclic ring with high yield and without causing racemization of the pre-existing stereocenter. Optimization focuses on reaction conditions that preserve stereochemical integrity. Key parameters for this optimization include the choice of base (e.g., sodium ethoxide, sodium hydride), solvent, and temperature to ensure the reaction proceeds efficiently without epimerization at the chiral carbon. mz-at.de

Alternatively, modern asymmetric synthesis offers strategies to create the chiral center itself in an enantioselective manner. While not the final ring-closing step, organocatalytic methods can be used to construct the 5,5-disubstituted barbiturate skeleton. For example, enantioselective Michael additions of barbituric acid derivatives to electrophiles, catalyzed by chiral bifunctional catalysts like squaramides, can generate the quaternary carbon at the C-5 position with high enantioselectivity. mz-at.denih.govchiralpedia.com This approach creates the key chiral intermediate, which can then be cyclized in a subsequent step. This represents a shift from relying on a natural chiral pool to creating the desired chirality through a catalyzed, asymmetric C-C bond-forming reaction.

Advanced Chiral Resolution Techniques

When a synthesis results in a racemic mixture (an equal mixture of R and S enantiomers), advanced separation techniques are required to isolate the desired enantiomer. This process is known as chiral resolution.

Chromatographic methods are among the most powerful and widely used techniques for separating enantiomers. nih.govchromatographyonline.com These methods work by creating a chiral environment in which the two enantiomers interact differently, leading to different migration times through the chromatographic system and thus enabling their separation. nih.gov

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the preeminent method for the analytical and preparative separation of enantiomers. chromatographyonline.comchiraltech.commdpi.com A CSP consists of a chiral selector molecule that is immobilized onto a solid support (typically silica gel). csfarmacie.cz

The fundamental mechanism of separation on a CSP is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector. nih.gov Based on the "three-point interaction model," for effective chiral recognition to occur, one enantiomer must form a more stable complex with the CSP, involving at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance). This difference in interaction energy causes one enantiomer to be retained on the column longer than the other, resulting in their separation. nih.gov

For barbiturates like thiopental, two types of CSPs are particularly effective:

Polysaccharide-based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose or amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), which is the selector in columns like Chiralcel® OD. csfarmacie.czspringernature.com They offer broad applicability for a wide range of chiral compounds.

Cyclodextrin-based CSPs: Cyclodextrins are chiral, bucket-shaped oligosaccharides that can separate enantiomers based on inclusion complexation. chromatographyonline.com The analyte enters the hydrophobic cavity of the cyclodextrin, and chiral recognition occurs through interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cyclodextrin molecule. The separation of thiopental enantiomers by capillary electrophoresis using a cyclodextrin selector has been demonstrated, indicating that cyclodextrin-based CSPs are highly suitable for its HPLC separation. mdpi.com

Table 2: Representative CSP-HPLC Method Parameters for Barbiturate Enantioseparation
ParameterDescription
Column Chiralcel® OD-H (Cellulose-based CSP) or Cyclobond™ I 2000 DMP (Cyclodextrin-based CSP)
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic mixture of an alkane (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol)
Example Eluent n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 230 nm or 254 nm
Expected Outcome Baseline separation of R(+)-Thiopental and S(-)-Thiopental peaks

Chromatographic Enantioseparation Methods

Gas Chromatography (GC) for Enantiomeric Analysis

Gas chromatography has been a foundational technique for the analysis of thiopental in biological matrices. researchgate.netsemanticscholar.orgnih.govnih.gov For the specific purpose of enantiomeric separation, GC methods often require derivatization of the thiopental enantiomers to form diastereomers, which can then be separated on a standard achiral column. mdpi.com Alternatively, chiral stationary phases can be employed to directly separate the enantiomers.

Challenges in the gas chromatographic analysis of thiopental include the thermal instability of the compound at high temperatures and the potential for incomplete derivatization, which can affect sensitivity and accuracy. researchgate.net Despite these challenges, various GC-based assays have been successfully developed for the determination of thiopental in plasma. researchgate.netsemanticscholar.orgnih.gov These methods are crucial for pharmacokinetic studies and therapeutic drug monitoring.

Table 1: Comparison of GC Methods for Thiopental Analysis

FeatureMethod 1Method 2
Detector Nitrogen-Specific DetectorFlame Ionization Detector
Derivatization On-column methylation with iodomethaneNot specified
Internal Standard PhenobarbitalSecobarbital
Sample Volume 0.2 or 1.0 mL of plasmaNot specified
Application Determining plasma concentrationsAssay for free and total plasma levels
Supercritical Fluid Chromatography (SFC) Applications

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry, offering several advantages over traditional liquid chromatography. chromatographyonline.comresearchgate.netsphinxsai.comnih.govchromatographyonline.com The use of supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent, leads to faster separations and reduced solvent consumption. sphinxsai.comnih.govchromatographyonline.com

For the enantiomeric separation of chiral compounds like thiopental, SFC provides high efficiency and resolution. researchgate.netsphinxsai.com The technique is applicable at both analytical and preparative scales, making it suitable for both quantitative analysis and the isolation of pure enantiomers. nih.gov The versatility of SFC allows for the use of a wide range of chiral stationary phases, enhancing its applicability to diverse molecular structures. chromatographyonline.com The reduced analysis time offered by SFC is particularly beneficial for high-throughput screening applications in drug discovery and development. chromatographyonline.comchromatographyonline.com

Capillary Electrophoresis (CE) for Chiral Discrimination

Capillary electrophoresis (CE) is another highly efficient analytical technique for the chiral separation of pharmaceuticals. chromatographytoday.comspringernature.com In the context of thiopental, CE has been successfully employed to separate its enantiomers in human plasma. nih.gov This separation is typically achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. chromatographytoday.comspringernature.comnih.govnih.gov The differential interaction of the enantiomers with the chiral selector leads to differences in their electrophoretic mobility, enabling their separation.

A study utilizing capillary zone electrophoresis with hydroxypropyl-γ-cyclodextrin as the chiral selector reported the successful separation of thiopental and its metabolite, pentobarbital, enantiomers. nih.gov This method allowed for the investigation of the stereoselective metabolism of thiopental, revealing that the plasma concentration of S-(-)-thiopental was, on average, about 24% higher than that of R(+)-thiopental in patients who had received long-term racemic thiopental infusions. nih.gov

Table 2: Capillary Electrophoresis Method for Thiopental Enantiomer Separation

ParameterCondition
Technique Capillary Zone Electrophoresis (CZE)
Chiral Selector 5 mM Hydroxypropyl-gamma-cyclodextrin (OHP-gamma-CD)
Buffer 75 mM phosphate buffer at pH 8.5
Application Separation of thiopental and pentobarbital enantiomers in human plasma

Diastereomeric Salt Formation and Crystallization Strategies

Diastereomeric salt formation is a classical and widely used method for the chiral resolution of racemic compounds. wikipedia.orgardena.com This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physicochemical properties, including solubility, they can often be separated by fractional crystallization. wikipedia.orgmdpi.comrsc.org

The success of this method relies on the selection of an appropriate resolving agent and crystallization solvent to maximize the solubility difference between the two diastereomeric salts. mdpi.com The formation of crystalline diastereomeric salts can be influenced by factors such as supramolecular associations and the formation of helical structures in solution. mdpi.com Once separated, the desired enantiomer can be recovered by treating the diastereomeric salt to break the ionic bond and remove the resolving agent.

Enzymatic Resolution Approaches

Enzymatic resolution offers a highly selective and environmentally friendly approach to chiral separation. This method utilizes the stereospecificity of enzymes, such as lipases, to selectively catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. mdpi.com The resulting product and the unreacted enantiomer can then be separated based on their different chemical properties.

Lipase-catalyzed reactions, such as O-acylation, have been successfully applied to the resolution of various racemic compounds, achieving high enantiomeric excess. mdpi.com The efficiency of enzymatic resolution depends on factors like the choice of enzyme, solvent, and reaction conditions. These methods are valued for their high enantioselectivity and their ability to operate under mild conditions. mdpi.com

Novel Chiral Crystallization Methods

Recent advancements in chiral crystallization have provided new strategies for obtaining enantiomerically pure compounds. nih.gov These methods aim to overcome the limitations of classical resolution techniques.

Cocrystallization: This technique involves crystallizing a racemic compound with a chiral coformer to generate diastereomeric cocrystals, which can then be separated. nih.govrsc.org This approach expands the range of compounds that can be resolved by crystallization, as it is not limited to compounds that form salts. rsc.org

Attrition-Enhanced Deracemization: This method involves grinding a slurry of a racemic conglomerate, which can lead to the conversion of the entire mixture to a single enantiomer, achieving a theoretical yield of 100%. nih.gov

Inorganic Ionic Cocrystallization: A newer technique that involves forming cocrystals between chiral ligands and certain metal salts to induce conglomerate crystal behavior in otherwise racemic compounds. nih.gov

Solution-Stirring Techniques: Novel stirring methods have been shown to induce the crystallization of specific polymorphs, which could potentially be applied to the selective crystallization of a desired enantiomer. researchgate.net

These innovative crystallization methods offer promising alternatives for the efficient and large-scale production of single-enantiomer drugs. ardena.comnih.govnih.gov

Molecular Mechanisms of Action: Enantiomeric and General Perspectives

GABA-A Receptor Stereoselective Modulation

R(+)-Thiopental sodium, a barbiturate, exerts its primary effects within the central nervous system through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. openanesthesia.orgmdpi.com The GABA-A receptor is a ligand-gated ion channel that, upon activation by its endogenous ligand GABA, selectively conducts chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. wikipedia.orgnih.gov Thiopental (B1682321) enhances the effect of GABA, potentiating this inhibitory response. nih.gov This modulation is stereoselective, with the two enantiomers of thiopental, R(+) and S(-), exhibiting different potencies at the receptor site. nih.govnih.gov

Barbiturates, including R(+)-Thiopental, bind to the GABA-A receptor at allosteric sites that are physically distinct from the orthosteric binding site for GABA. nih.govresearchgate.net While the GABA binding sites are located at the interface between the α and β subunits in the extracellular domain, the binding sites for general anesthetics like barbiturates are found within the transmembrane domain (TMD). researchgate.netmdpi.com These sites are typically located at the interfaces between the receptor's subunits. researchgate.netmdpi.com The binding of R(+)-Thiopental to these allosteric sites induces a conformational change in the receptor that increases the receptor's affinity for GABA and enhances the efficiency of channel gating. youtube.com

The principal mechanism by which R(+)-Thiopental potentiates GABA-A receptor function is by altering the kinetics of the associated chloride ion channel. nih.gov Unlike benzodiazepines, which increase the frequency of channel opening, barbiturates increase the mean open duration of the channel when GABA is bound. nih.gov This prolongation of the channel's open time results in a greater influx of chloride ions for each binding event, leading to a more significant and sustained hyperpolarization of the postsynaptic membrane and a powerful enhancement of GABA-mediated inhibition. nih.gov At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA. nih.gov

Research utilizing two-electrode voltage clamp recording on Xenopus laevis oocytes expressing human GABA-A receptors (α1β2γ2 subtype) has demonstrated a clear stereoselectivity in the potentiation of GABA-mediated currents by thiopental enantiomers. nih.govnih.gov The S(-)-enantiomer is a more potent modulator of the GABA-A receptor than the R(+)-enantiomer. nih.govnih.gov

In studies assessing the potentiation of currents elicited by 3 μM GABA, S(-)-Thiopental was found to be approximately twofold more potent than R(+)-Thiopental. nih.govnih.gov The half-maximal effective concentration (EC50) values reflect this difference in potency. This pharmacodynamic finding is consistent with in vivo observations of the central nervous system depressant effects of the two enantiomers. nih.gov

Table 1: EC50 Values for Thiopental Enantiomers in Potentiating GABA-Mediated Currents (at 3 μM GABA)
CompoundEC50 (μM)
S(-)-Thiopental26.0 ± 3.2
rac-Thiopental35.9 ± 4.2
R(+)-Thiopental52.5 ± 5.0

Data sourced from studies on human α1β2γ2 GABA-A receptors expressed in Xenopus oocytes. nih.gov

The GABA-A receptor is a heteropentameric complex assembled from a large family of 19 possible subunits (e.g., α1–6, β1–3, γ1–3, δ). nih.govnih.gov This diversity gives rise to a vast number of receptor isoforms with distinct pharmacological properties and localizations within the brain. nih.gov The specific subunit composition of the receptor significantly influences its sensitivity to barbiturates.

The majority of studies on thiopental enantioselectivity have utilized the α1β2γ2 subunit combination, which is one of the most common isoforms found in the brain. nih.govnih.govnih.gov However, research on other barbiturates, such as pentobarbital, has indicated that the type of α subunit is a critical determinant of drug action. For instance, GABA-A receptors that include the α6 subunit have been shown to possess a higher affinity for pentobarbital. nih.gov This suggests that the modulatory effect of this compound likely varies depending on the specific GABA-A receptor isoform it encounters in different neuronal populations.

Interaction with Other Ligand-Gated Ion Channels

While the GABA-A receptor is the primary target, this compound also interacts with other ligand-gated ion channels, notably neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).

Thiopental acts as an inhibitor of several subtypes of nicotinic acetylcholine receptors. nih.gov Studies on nAChRs expressed in Xenopus oocytes have shown that racemic thiopental can inhibit neuronal α4β2, neuronal α7, and muscle-type αβγδ nAChRs at concentrations relevant to clinical use. nih.gov

Interestingly, the stereoselectivity of thiopental at the neuronal α4β2 nAChR is diametrically opposite to that observed at the GABA-A receptor. R(+)-Thiopental is a significantly more effective inhibitor of the neuronal α4β2 nAChR than the S(-) isomer. nih.gov In contrast, neither the neuronal α7 nor the muscle-type nAChR subtypes demonstrated significant differentiation between the two enantiomers. nih.gov This reversed stereoselectivity suggests that nAChRs are not the primary target for the central depressant effects of thiopental but may contribute to some of its other physiological effects. nih.gov

Table 2: IC50 Values for Racemic Thiopental Inhibition of nAChR Subtypes
nAChR SubtypeIC50 (μM)
Neuronal α4β218 ± 2
Muscle αβγδ20 ± 2
Neuronal α734 ± 4

Data obtained using preincubation protocol with high concentrations of acetylcholine. nih.gov

Cellular and Subcellular Neurobiological Effects

Beyond direct receptor modulation, thiopental exerts profound effects on fundamental cellular processes within neurons, which are central to its neuroprotective capabilities.

A fundamental neuroprotective mechanism of thiopental is its ability to inhibit global protein synthesis in neurons. nih.govnih.gov This reduction in translational activity is a key factor in decreasing cerebral metabolic demands. nih.govresearchgate.net The process of protein synthesis, particularly the elongation phase, is one of the most energy-consuming activities in a cell. By suppressing this process, thiopental helps preserve cellular energy resources, which is particularly critical during periods of oxygen deprivation or ischemia. nih.govnih.gov

The inhibition of protein synthesis by thiopental is mediated through a specific molecular pathway involving the eukaryotic Elongation Factor 2 (eEF2). Thiopental induces the inhibitory phosphorylation of eEF2 at its Thr56 residue. nih.gov This phosphorylation inactivates eEF2, effectively halting the elongation phase of protein translation. nih.gov

The mechanism leading to eEF2 phosphorylation involves an increase in intracellular calcium, which activates the AMP-activated protein kinase (AMPK). nih.gov AMPK, in turn, is understood to activate the eEF2 kinase (eEF2K), the enzyme directly responsible for phosphorylating and inactivating eEF2. researchgate.net

Effect of ThiopentalMolecular Target/ProcessMechanismOutcome
Increased Intracellular CalciumAMP-activated protein kinase (AMPK)ActivationPhosphorylation of eEF2 Kinase
Activated eEF2 KinaseEukaryotic Elongation Factor 2 (eEF2)Phosphorylation at Thr56Inactivation of eEF2
Inactivated eEF2Protein Translation (Elongation)InhibitionInhibition of Global Protein Synthesis

A direct consequence of inhibiting protein synthesis is the preservation of the intracellular energy currency, adenosine (B11128) triphosphate (ATP). nih.govnih.gov By halting the energy-intensive process of translation, thiopental significantly reduces cellular ATP consumption. researchgate.net This action is crucial for protecting neurons from hypoxic or ischemic damage, as the maintenance of ATP levels is essential for preserving ion homeostasis and preventing cell death. nih.govnih.govresearchgate.net

Regulation of Intracellular Ion Concentrations (Na+, K+, Ca2+)

This compound and its racemate influence the delicate balance of intracellular ions, which is critical for neuronal function. Research indicates that thiopental can inhibit Na+/K+-ATPase activity. nih.govnih.gov This enzyme is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) across the cell membrane. Inhibition of this pump can lead to an accumulation of K+ in the extracellular space and a subsequent decrease in intracellular K+ concentration. nih.govopenanesthesia.org This disruption of ionic homeostasis contributes to a shift in the membrane potential toward depolarization. openanesthesia.org

Furthermore, thiopental directly modulates intracellular calcium (Ca2+) levels. Studies have demonstrated that thiopental suppresses increases in intracellular Ca2+ concentration ([Ca2+]i) that are induced by membrane depolarization and ischemia. asbmb.org This effect is likely mediated through the inhibition of voltage-gated calcium channels. asbmb.org In rat ventricular myocytes, thiopental exerts a dose-dependent decrease in peak [Ca2+]i, which contributes to its negative inotropic effects. wikipedia.org Thiopental may also influence intracellular pH through the Na+-H+ exchange, which can indirectly affect myofilament Ca2+ sensitivity. wikipedia.org

Summary of Thiopental's Effects on Intracellular Ions
IonPrimary MechanismObserved EffectReference
Potassium (K+)Inhibition of Na+/K+-ATPase activityLeads to intracellular sequestration of K+ and potential for hypokalemia, followed by rebound hyperkalemia. nih.gov
Calcium (Ca2+)Inhibition of voltage-gated calcium channelsSuppresses depolarization-induced increases in intracellular Ca2+. asbmb.org
Sodium (Na+)Inhibition of Na+/K+-ATPase and potential effect on Na+-H+ exchangeContributes to disruption of ion homeostasis and membrane potential. openanesthesia.orgwikipedia.org

Attenuation of Excitatory Neurotransmitter Release (e.g., Glutamate)

The impact of thiopental on excitatory neurotransmission, particularly involving glutamate (B1630785), presents a nuanced picture with some conflicting findings in the scientific literature.

One line of research demonstrates that thiopental sodium can significantly inhibit the release of glutamate. A study on rat prefrontal cortical synaptosomes found that clinically relevant concentrations of thiopental inhibited both spontaneous and potassium-evoked glutamate release in a dose-dependent manner. wfsahq.org

However, other evidence suggests that this may not be a primary mechanism for its anesthetic effects. Research using microisland cultures of rat hippocampal neurons found that racemic thiopental and its enantiomers had no significant effect on glutamatergic postsynaptic currents at surgically relevant concentrations. nih.gov This study concluded that the principal mode of anesthetic action is the stereoselective enhancement of inhibitory GABAergic synaptic transmission, with the S(-) enantiomer being approximately twice as effective as the R(+) enantiomer. nih.gov The lack of effect on glutamatergic synapses at these concentrations suggests that direct inhibition of excitatory transmission may not be a key factor in producing general anesthesia. nih.gov

Research Findings on Thiopental and Glutamate Release
Study FocusExperimental ModelKey FindingReference
Glutamate ReleaseRat Prefrontal Cortical SynaptosomesThiopental significantly inhibited spontaneous and evoked glutamate release (IC50 ~23-26 µmol/L). wfsahq.org
Glutamatergic SynapsesRat Hippocampal Neuron CulturesNo significant effects on glutamatergic postsynaptic currents at surgically relevant concentrations (up to 50 µM). nih.gov

Impact on Reactive Oxygen Species (ROS) and Oxidative Stress Pathways

Thiopental exhibits significant antioxidant properties, directly impacting pathways related to reactive oxygen species (ROS) and oxidative stress. The compound has been shown to be a potent scavenger of various free radicals. mdpi.com This protective effect is attributed to its ability to counter the damaging effects of ROS on cellular components.

Research has demonstrated that thiopental effectively scavenges several types of ROS, including:

Superoxide (B77818) anions medscape.com

Hydroxyl radicals mdpi.com

Nitric oxide mdpi.com

Singlet oxygen mdpi.com

This ROS scavenging activity has been observed in various experimental models. For instance, thiopental protected against the impairment of endothelium-dependent relaxation caused by ROS in isolated rat aortic rings. turkishneurosurgery.org.tr Similarly, it decreased ROS-induced injury to the rabbit abdominal aorta endothelium, with a mechanism that appears to involve a superoxide dismutase (SOD)-like effect rather than a catalase-like effect. medscape.com This suggests thiopental primarily acts on superoxide anion radicals. medscape.com

Modulation of Apoptotic Pathways (e.g., Caspase-3 Activity)

The role of thiopental in modulating apoptotic pathways, particularly those involving the executioner caspase-3, is complex, with studies reporting both pro-apoptotic and anti-apoptotic effects depending on the cellular context and experimental model.

Anti-Apoptotic Effects: In a model of hypoxia/reoxygenation-induced injury in osteoblasts, thiopental sodium demonstrated protective effects by suppressing cell apoptosis. nih.gov This anti-apoptotic action was specifically linked to the suppression of Caspase-3 activity and its cleavage. nih.gov This finding suggests a potential neuroprotective role in certain ischemic conditions.

Pro-Apoptotic Effects: Conversely, other studies have shown that thiopental can promote or induce apoptosis. An in vivo study in neonatal rats found that thiopental administration led to significantly higher levels of procaspase-3 and active caspase-3 in the brain, indicating an activation of the intrinsic apoptotic pathway. scispace.com Similarly, studies on human renal HEK-293 cells and lymphocyte cell lines have shown that thiopental can induce apoptosis, particularly at concentrations exceeding clinical levels. nih.gov This effect is associated with increased intracellular ROS levels and may be mediated through the inhibition of nuclear factor kappa B (NF-κB). scispace.com

These contrasting findings highlight that thiopental's influence on caspase-3 and the apoptotic cascade is highly context-dependent, varying with cell type, dosage, and the presence of cellular stressors.

Preclinical Pharmacodynamics and Neuroprotective Effects

Central Nervous System Depressant Actions

R(+)-Thiopental sodium exerts profound depressant effects on the central nervous system (CNS). Its mechanism of action is primarily linked to its ability to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This interaction increases the duration of chloride ion channel opening, leading to hyperpolarization of neuronal membranes and subsequent inhibition of synaptic transmission. The compound's effects are particularly notable in the cerebral cortex and the reticular formation.

Impact on Cerebral Metabolic Rate of Oxygen Consumption (CMRO2)

This compound induces a significant, dose-dependent reduction in the cerebral metabolic rate of oxygen (CMRO2). This metabolic suppression is a cornerstone of its neuroprotective rationale, as it decreases the brain's energy and oxygen demands. The reduction in CMRO2 is tightly coupled with a decrease in cerebral blood flow (CBF), although the metabolic suppression is often more pronounced than the reduction in blood flow.

Research has demonstrated that thiopental (B1682321) can decrease CMRO2 by up to 50% from baseline values. This maximal metabolic depression is typically achieved at doses that induce an isoelectric electroencephalogram (EEG) or a state of "burst suppression," where periods of electrical activity are interspersed with periods of suppression. Studies in rat models have distinguished between thiopental-suppressible CMRO2, which is associated with EEG activity and accounts for approximately 50-60% of the total, and thiopental-nonsuppressible CMRO2, which is related to maintaining cellular viability. patsnap.comnih.gov Thiopental primarily affects the former, effectively silencing synaptic activity and thereby reducing the brain's functional metabolic requirements. patsnap.comjci.org This reduction in ATP consumption is a key element of its depressant effect on the CNS. jci.org

Table 1: Effect of Thiopental on Cerebral Metabolic Rate of Oxygen (CMRO2) in a Preclinical Model
ConditionParameterValuePercentage of Total CMRO2 (at 38°C)
Normothermic (38°C)Baseline CMRO27.92 ± 1.05 ml 100g⁻¹ min⁻¹100%
CMRO2 with Thiopental-induced Isoelectric EEG3.95 ± 0.70 ml 100g⁻¹ min⁻¹~50%
Analysis of CMRO2 Components (at 38°C)Thiopental-Suppressible CMRO2-50% ± 4%
Thiopental-Nonsuppressible CMRO2-50% ± 4%

Cerebrovascular Responsiveness to Carbon Dioxide Levels

Despite its potent effects on cerebral blood flow and metabolism, this compound preserves the cerebrovascular reactivity to changes in arterial carbon dioxide (CO2) levels. CO2 is a powerful modulator of cerebral vessel diameter, with hypercapnia (elevated CO2) causing vasodilation and hypocapnia (reduced CO2) causing vasoconstriction.

Studies conducted during thiopental anesthesia have consistently shown that this fundamental physiological response remains intact. Research in human subjects demonstrated that the reactivity of cerebral blood vessels to carbon dioxide is preserved even at profound levels of thiopental-induced anesthesia. nih.gov This preservation allows for the therapeutic manipulation of CO2 levels to influence cerebral blood flow and intracranial pressure, even when the brain is under the influence of the barbiturate. Further studies have corroborated that global cerebral blood flow, when corrected for changes in PCO2, remains responsive, indicating that the presence of thiopental does not abolish this critical autoregulatory mechanism. lancaster.ac.uk

Depression of Mesencephalic Reticular Activating System Activity

The hypnotic and sedative effects of this compound are significantly mediated by its depressant action on the mesencephalic reticular activating system (RAS). The RAS is a complex network of neurons located in the brainstem that plays a critical role in regulating arousal, consciousness, and the sleep-wake cycle. springermedizin.denih.gov

Thiopental has a particular sensitivity for the polysynaptic pathways of the midbrain reticular formation. openanesthesia.org By enhancing GABAergic inhibition within this system, the compound suppresses the ascending neuronal traffic that is necessary to maintain wakefulness in the cerebral cortex. litfl.comnih.gov This preferential depression of multisynaptic pathways like the RAS leads to a disconnect between the brainstem and higher cortical centers, resulting in a rapid loss of consciousness. nih.gov The action of thiopental on the reticular formation is a primary driver of its anesthetic and hypnotic properties. litfl.com

Neuroprotection in Models of Hypoxia and Ischemia

This compound has demonstrated significant neuroprotective properties in various preclinical models of hypoxic and ischemic injury. This protection is attributed to a combination of its metabolic suppressant effects and direct cellular actions that mitigate the cascade of events leading to cell death.

Attenuation of Neuronal Depolarization During Hypoxic Insults

A critical event in hypoxic/ischemic brain injury is the massive depolarization of neurons, which leads to a catastrophic influx of sodium (Na+) and calcium (Ca2+) ions and an efflux of potassium (K+). This compound has been shown to effectively counteract this process.

In studies using rat hippocampal slices subjected to hypoxia, thiopental significantly delayed the onset and reduced the magnitude of neuronal depolarization. lancaster.ac.uklitfl.com This action helps to preserve the ionic gradients that are essential for neuronal function and survival. By attenuating depolarization, thiopental reduces the influx of calcium, a key trigger for excitotoxic pathways and apoptotic cell death. The improved maintenance of ionic homeostasis contributes to better recovery of the neuronal resting potential following a hypoxic insult. lancaster.ac.uklitfl.com

Table 2: Effect of Thiopental on Neuronal Electrophysiology and Ion Homeostasis During Hypoxia in Rat Hippocampal Slices
ParameterControl (Hypoxia Only)Thiopental Treated (Hypoxia)
Time to Complete Depolarization11 ± 2 minutes21 ± 3 minutes
Membrane Potential at 10 min Hypoxia-12 ± 5 mV-33 ± 6 mV
Recovery of Resting Potential Post-Hypoxia31%89%
Cellular Sodium Concentration (% of pre-hypoxia)193%140%
Cellular Potassium Concentration (% of pre-hypoxia)46%62%
Cellular Calcium Concentration (% of pre-hypoxia)197%111%

Prevention of Hypoxia/Reoxygenation-Induced Cellular Injury (e.g., in Osteoblasts)

Beyond the nervous system, the protective effects of this compound against hypoxia/reoxygenation (H/R) injury have been observed in other cell types, such as osteoblasts. H/R injury is a phenomenon where cellular damage is exacerbated upon the restoration of oxygen supply to previously hypoxic tissue, often due to a burst of reactive oxygen species (ROS).

A study investigating H/R-induced injury in osteoblasts found that thiopental sodium provided significant protection. nih.gov The compound increased cell viability, reduced the release of lactate (B86563) dehydrogenase (LDH)—a marker of cell damage—and suppressed apoptosis by inhibiting the activity of Caspase-3. nih.gov Furthermore, thiopental mitigated oxidative stress by decreasing levels of malondialdehyde (MDA) and ROS while increasing the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD). These protective effects were associated with the modulation of the AKT signaling pathway, a key regulator of cell survival. nih.gov

Table 3: Protective Effects of Thiopental Sodium (TPTS) on Hypoxia/Reoxygenation (H/R)-Induced Injury in Osteoblasts
ParameterEffect of TPTS Treatment
Cell ViabilityIncreased
Lactate Dehydrogenase (LDH) ReleaseReduced
Cell Apoptosis (Caspase-3 Activity)Suppressed
Malondialdehyde (MDA) & Reactive Oxygen Species (ROS)Suppressed
Superoxide Dismutase (SOD) ActivityBoosted
Associated Signaling PathwayModulation of AKT Signaling

Investigation of Free Radical Scavenging Properties

Thiopental has demonstrated notable capabilities as a direct scavenger of various reactive oxygen species (ROS), a characteristic that contributes to its neuroprotective profile. nih.govresearchgate.net This antioxidant activity is considered a key mechanism through which it protects neuronal tissue from oxidative injury. nih.gov Studies have shown that thiopental can directly scavenge superoxide radicals, hydroxyl radicals, nitric oxide, and singlet oxygen. researchgate.netresearchgate.net This broad-spectrum scavenging ability may be attributed to the sulfhydryl group present in the thiopental molecule. The capacity to neutralize these highly reactive molecules helps prevent lipid peroxidation and damage to other vital cellular components like DNA and proteins. nih.govresearchgate.net

In comparative studies, while both thiopental and the anesthetic propofol (B549288) exhibit free radical scavenging properties, their efficiencies against different radical species can vary. For instance, in one model, propofol was found to be a more potent scavenger than thiopental in a specific model of oxidant stress. researchgate.net However, thiopental's ability to scavenge a wide array of radicals, including nitric oxide, underscores its significant antioxidant potential. researchgate.netresearchgate.net This direct antioxidant action is one of the mechanisms by which barbiturates like thiopental can reduce the extent of cerebral infarction and protect the brain during periods of ischemia. nih.gov

Direct Free-Radical-Scavenging Activities of Thiopental
Free Radical SpeciesScavenging Activity Observed
Superoxide RadicalYes
Hydroxyl RadicalYes
Nitric Oxide (NO)Yes
Singlet OxygenYes

Mechanisms of Nitric Oxide-Induced Cytotoxicity Attenuation

Thiopental sodium has been shown to effectively protect central nervous system neurons from cytotoxicity induced by nitric oxide (NO). nih.govnih.gov In vitro models of brain injury using the NO-donor 1-hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene (NOC-5) have demonstrated that thiopental can significantly attenuate neuronal cell death in cultured cortical and hippocampal neurons from fetal rats. nih.govnih.gov This neuroprotective effect is dose-dependent. nih.gov

Exposure to the NO-donor leads to substantial neuronal death, but the co-administration of thiopental significantly increases the survival rate of these neurons. nih.govnih.gov For example, in one study, the survival rate of cortical neurons exposed to 30 μM NOC-5 was 11.2%, which increased to 65.3% in the presence of 400 μM thiopental sodium. nih.gov Similarly, hippocampal neuron survival increased from 37.2% to 74.6% under the same conditions. nih.gov This protective action is linked to thiopental's ability to act as a free radical scavenger, thereby mitigating the neurotoxic cascade initiated by NO and related species like peroxynitrite, which are implicated in cerebral ischemia. nih.govnih.govresearchgate.net Notably, this protective effect is not shared by all barbiturates; pentobarbitone sodium, which lacks a sulfhydryl group, did not show the same ability to attenuate NO-induced neurotoxicity. nih.govnih.gov

Effect of Thiopental Sodium on NOC-5-Induced Neurotoxicity
Neuronal CultureConditionSurvival Rate (%)
Cortical Neurons30 μM NOC-511.2 ± 4.2
30 μM NOC-5 + 400 μM Thiopental Sodium65.3 ± 3.5
Hippocampal Neurons30 μM NOC-537.2 ± 3.0
30 μM NOC-5 + 400 μM Thiopental Sodium74.6 ± 2.2

Electrophysiological Correlates of Action

Electroencephalographic (EEG) Activity Modifications

Thiopental administration induces distinct, dose-dependent modifications in electroencephalographic (EEG) activity. openanesthesia.org The typical progression of EEG patterns as thiopental concentration increases involves a transition from theta and delta waves to a state of burst suppression, and ultimately, to an isoelectric (flat) EEG at very high doses. nih.govresearchgate.net Studies in rats have shown that both R- and S-enantiomers of thiopental produce similar qualitative CNS effects, characterized by an initial EEG activation that precedes deactivation. nih.gov

In animal models, the initial phase of thiopental action can be accompanied by hyperactivity in the nervous system, manifesting as epileptiform discharges on the EEG. scirp.orgscirp.org This is followed by the narcotic stage, which is associated with a flattening of EEG oscillations. scirp.orgscirp.org This progression reflects a significant limitation of the brain's energy metabolism. scirp.orgscirp.org In clinical settings, the ability of thiopental to induce burst suppression is utilized for pharmacological cerebral protection during certain neurosurgical procedures. nih.gov Comparative studies have suggested that anesthesia induced by thiopental may be lighter compared to propofol, with EEG patterns showing a significant increase in beta activity after intubation, similar to an awake state. nih.gov

Analysis of Single Neuron Impulse Activity

Thiopental significantly alters the impulse activity of single neurons. A general effect is the depression of spontaneous neuronal firing rates. scirp.orgscirp.orgnih.gov Studies on neurons in the sensorimotor cortex of rabbits have detailed a dynamic change in spike activity following thiopental administration. Initially, a brief, transient increase in firing frequency can be observed for 10 to 30 seconds. researchgate.netresearchgate.net This initial increase in spike frequency often leads to a subsequent and significant drop in the amplitude of the spikes. researchgate.netscirp.org

Following this initial phase, thiopental blocks a number of neuronal reactions, particularly those requiring substantial energy support, such as tonic activating reactions to acetylcholine (B1216132). scirp.orgscirp.org The rate of spontaneous neuronal activity drops significantly during the narcotic stage. scirp.orgscirp.org In the post-narcotic period, as the effects of the drug wane, neuronal activity can be characterized by a decrease in spike amplitude alongside an increase in frequency. researchgate.netscirp.org This post-narcotic state is thought to be associated with a loss of ionic homeostasis in the nerve cells. scirp.orgscirp.org Research in decerebrate cats has also shown that thiopental produces a dose-dependent depression of both spontaneous and evoked firing frequency of dorsal horn cells in specific spinal laminae (I, V, and VI). nih.gov

Effects on Evoked Potentials

Thiopental administration modifies various components of evoked potentials (EPs), including somatosensory evoked potentials (SEPs) and brain stem auditory evoked responses (BAERs). nih.gov The effects are dose-dependent and can vary based on the specific EP component and its recording location. nih.govnih.gov

For median nerve SEPs, thiopental has been found to increase the amplitudes of subcortical and early cortical components (such as N18, N20, P22, P25) without significantly modifying their latencies. nih.gov Conversely, later cortical components (parietal N33 and P45) undergo significant changes in both latency and amplitude. nih.gov Another study noted a transient decrease in amplitude and an increase in latency of cortical sensory responses immediately following induction with thiopental. thieme-connect.com Even at high doses sufficient to produce an isoelectric EEG, components of both SEPs and BAERs remain obtainable, although dose-related changes in latencies and amplitudes are observed. nih.gov For instance, high-dose thiopental infusion resulted in progressive increases in the central conduction time for SEPs and increases in the latencies of Waves I, III, and V of BAERs. nih.gov

General Effects of Thiopental on Evoked Potentials
Evoked Potential TypeComponentEffect on AmplitudeEffect on Latency
Somatosensory Evoked Potentials (SEPs)Early Cortical (e.g., N20, P25)IncreaseNo significant change
Later Cortical (e.g., N33, P45)Significant changeSignificant change
Brain Stem Auditory Evoked Responses (BAERs)Waves I, III, VNot significantly alteredProgressive increase

Hyperpolarization and Depolarization Dynamics in Neuronal Systems

The electrophysiological effects of thiopental are fundamentally linked to its modulation of neuronal membrane potential, influencing the dynamics of hyperpolarization and depolarization. As a barbiturate, a primary mechanism of thiopental is the enhancement of the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This action increases the duration of the opening of the associated chloride ion channel, leading to an increased influx of chloride ions. This influx makes the inside of the neuron more negative, resulting in a hyperpolarization of the cell membrane. openanesthesia.org Hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thus exerting an inhibitory or depressant effect on neuronal activity. khanacademy.org

However, the initial action of thiopental can be complex. Some research suggests that at the beginning of its administration, there is a restriction of Na+, K+-ATPase activity, leading to a rapid accumulation of potassium (K+) ions in the extracellular space. scirp.org This increase in extracellular K+ can slightly shift the membrane potential toward depolarization, which is defined as the membrane potential becoming less negative. scirp.orgkhanacademy.orgresearchgate.net This initial depolarization may contribute to the transient neuronal hyperactivity and epileptiform discharges seen on the EEG in the early stages of thiopental action. scirp.org Following this initial phase, the dominant hyperpolarizing effect via GABA-A receptor modulation leads to the characteristic flattening of EEG oscillations and a reduction in neuronal firing. scirp.orgresearchgate.net

Preclinical Pharmacokinetics and Metabolism

Stereoselective Distribution Dynamics

The distribution of R(+)-Thiopental is a rapid and stereoselective process, governed by tissue perfusion, lipophilicity, and differential binding characteristics.

Thiopental (B1682321) is a non-polar, lipophilic compound that readily enters highly perfused organs such as the brain and viscera. unil.ch Its initial rapid effect is terminated by redistribution from the central nervous system (CNS) to other tissues. unil.chopenanesthesia.org Studies in rats have demonstrated a stereoselective preference in this distribution. Research indicates that R(+)-thiopental has a greater relative distribution into CNS tissues compared to the S(-) enantiomer. nih.govnih.gov Following the administration of the racemic mixture, tissue-to-plasma distribution coefficients were found to be higher for R(+)-thiopental than for S(-)-thiopental in the brain and other visceral regions. nih.gov This suggests a preferential uptake of the R(+) enantiomer into the central nervous system.

The accumulation of thiopental varies significantly across different tissues over time. In a rat model, thiopental concentrations reached their peak at different times depending on the tissue: highest at 20 minutes in CNS tissue, 30 minutes in muscle, and 60 minutes in fat. oup.com This delayed accumulation in less perfused tissues like muscle and adipose tissue is a key feature of its redistribution. unil.ch Adipose tissue, in particular, acts as a significant reservoir for thiopental due to the compound's high lipid solubility, with fat uptake accounting for a substantial portion of the administered dose. unil.ch The stereoselectivity is also evident in tissue accumulation, with distribution coefficients for R(+)-thiopental being greater than those for S(-)-thiopental in the brain, but not in fat or muscle. nih.gov

Table 1: Time to Peak Thiopental Concentration in Various Tissues This table illustrates the time course of thiopental accumulation in different tissues following administration in a preclinical model.

TissueTime to Peak Concentration (Minutes)
CNS Tissue20
Muscle30
Fat60

Data sourced from a study in rats. oup.com

Thiopental is extensively bound to plasma proteins, predominantly albumin, with reported binding of approximately 74% to 80%. unil.chnih.govnih.gov The unbound, or free, fraction of the drug is what is available to cross cell membranes and exert its pharmacological effect. There is a significant correlation between the concentration of free thiopental in plasma and the total drug concentrations found in the brain and heart. nih.gov While protein binding for the racemate has been found to be linear shortly after administration, nih.gov evidence points toward stereoselective dynamics influencing the distribution of the unbound drug. When tissue-to-plasma distribution coefficients were calculated based on the unbound plasma concentrations, the values for R(+)-thiopental were still greater than for S(-)-thiopental. oup.com This finding suggests that the preferential distribution of the R(+) enantiomer into tissues like the brain is not solely due to differences in plasma protein binding but may also involve stereoselective tissue binding or transport mechanisms.

Enantiomeric Metabolic Pathways and Rates

The biotransformation of thiopental occurs almost completely in the liver and is essential for its eventual elimination. unil.chopenanesthesia.org This metabolic process also exhibits modest stereoselectivity. nih.gov

Thiopental is primarily metabolized in the liver to largely inactive metabolites that are then excreted by the kidneys. unil.chdrugbank.com The primary metabolic pathways include oxidation and hydroxylation, which form carboxylic acids and alcohols. drugbank.com Specific metabolites identified include 5-ethyl-5-(1'-methyl-3'-hydroxybutyl)-2-thiobarbituric acid and 5-ethyl-5-(1'-methyl-3'-carboxypropyl)-2-thiobarbituric acid. isca.mewikipedia.org

Metabolism of the enantiomers proceeds at slightly different rates. Studies analyzing plasma samples have shown that the total plasma concentration of S-(-)-thiopental is, on average, about 24% higher than that of R(+)-thiopental. nih.gov This suggests that the R(+) enantiomer is cleared more rapidly from the plasma, either through faster metabolism or a larger volume of distribution.

A specific and important pathway in thiopental's biotransformation is ring desulfuration, which converts thiopental into its active oxybarbiturate analogue, pentobarbital. drugbank.comwikipedia.orgnih.gov This active metabolite is typically found in plasma at concentrations that are approximately 3-10% of the parent thiopental concentration. drugbank.com However, under certain infusion conditions, pentobarbital levels can reach up to 15.5% of the thiopental concentration. nih.gov

This metabolic conversion is also stereoselective. The formation of pentobarbital from thiopental results in a higher plasma level of R(+)-pentobarbital compared to S-(-)-pentobarbital. On average, the total R(+)-pentobarbital concentration has been observed to be 29% higher than the S-(-)-pentobarbital concentration. nih.gov This leads to a plasma ratio of R(+)-pentobarbital to S-(-)-pentobarbital that is greater than one, indicating a preferential formation of the R(+) metabolite or a slower clearance of it compared to its S(-) counterpart. nih.gov

Oxidation and Hydroxylation Pathways to Inactive Metabolites

The biotransformation of R(+)-thiopental sodium is a critical process that leads to the formation of pharmacologically inactive metabolites, primarily through oxidative and hydroxylation pathways within the liver. While much of the research has focused on racemic thiopental, the fundamental metabolic routes are applicable to the R(+) enantiomer.

The primary metabolic transformations involve the oxidation of the side chains attached to the barbiturate ring. Thiopental and its active metabolite, pentobarbital, undergo both oxidation and hydroxylation to produce carboxylic acids and alcohols, respectively, which are pharmacologically inert. drugbank.com One of the major detoxification pathways is the oxidation of thiopental to its carboxylic acid derivative, which can account for 10-25% of the drug excreted renally. drugbank.com

Specifically, two key metabolites that have been identified are 5-ethyl-5-(1'-methyl-3'-hydroxybutyl)-2-thiobarbituric acid and 5-ethyl-5-(1'-methyl-3'-carboxypropyl)-2-thiobarbituric acid. nih.gov These transformations, occurring primarily in the liver, increase the water solubility of the compound, facilitating its eventual elimination from the body. unil.ch

Contribution of Extrahepatic Metabolism (e.g., Renal, other tissues)

While the liver is the principal site of this compound metabolism, evidence from preclinical studies suggests a notable contribution from extrahepatic tissues, particularly the kidneys. The kidneys are involved in both the metabolism and excretion of drugs, containing cytochrome P450 (CYP450) enzymes that can facilitate biotransformation. nih.gov

For thiopental, a small fraction of the drug may undergo biotransformation in the kidneys. aneskey.com Studies in rabbits have demonstrated that sodium thiopental can directly affect renal function, suggesting a significant interaction with renal tissues. nih.gov Although the liver is responsible for the majority of metabolic clearance, the kidneys play a crucial role in excreting the water-soluble, inactive metabolites produced by hepatic and renal metabolism. unil.chnih.gov In patients with renal failure, while the elimination half-life and clearance are only slightly prolonged due to primary hepatic metabolism, there is an increased unbound fraction of the drug, which can influence its distribution and effects. aneskey.com

Clearance and Elimination Kinetics in Preclinical Models

The clearance and elimination of this compound are characterized by stereoselective differences and are influenced by enzymatic activity.

Stereoselective Clearance Rates and Half-Lives

Preclinical and clinical studies have consistently demonstrated stereoselectivity in the pharmacokinetics of thiopental enantiomers. The R(+) enantiomer generally exhibits a higher plasma clearance and a larger volume of distribution at steady state compared to the S(-) enantiomer. nih.gov

This difference in clearance is partly attributed to the stereoselective protein binding of the enantiomers. The unbound fraction of R-thiopental in plasma is significantly greater than that of S-thiopental. nih.gov When clearance and volume of distribution are corrected for the unbound fraction, the significant differences between the enantiomers are diminished. nih.gov Despite the differences in clearance, the elimination half-lives of the two enantiomers are often found to be similar. nih.gov

Stereoselective Pharmacokinetic Parameters of Thiopental Enantiomers
ParameterR(+)-ThiopentalS(-)-Thiopental
Total Plasma Clearance (mL/min)295 ± 132230 ± 104
Volume of Distribution at Steady State (Vss) (L)139 ± 38.5114 ± 47.5
Plasma Unbound Fraction (%)12.4 ± 0.610.0 ± 1.0

Influence of Enzyme Inhibition on Enantiomer Elimination

The elimination of this compound is susceptible to the influence of enzyme-modulating agents. Enzyme inhibitors, such as cimetidine, are known to interfere with the metabolism of various drugs by inhibiting cytochrome P-450 enzymes. drugbank.com While specific studies on the stereoselective inhibition of R(+)-thiopental metabolism by cimetidine are limited, the principle of CYP450 inhibition suggests that co-administration could decrease the clearance and prolong the half-life of both enantiomers. Cimetidine is a known inhibitor of several CYP enzymes, including CYP1A2, 2C9, 2C19, 2D6, 2E1, and 3A4, which are involved in drug metabolism.

Conversely, enzyme inducers like phenobarbital can increase the metabolic clearance of thiopental. nih.gov Pre-treatment with phenobarbital has been shown to significantly reduce the area under the plasma concentration-time curve for thiopental, indicating enhanced metabolism. nih.gov This enzymatic induction leads to a faster elimination of the drug. While these studies were conducted on racemic thiopental, it is expected that phenobarbital would similarly enhance the metabolism of R(+)-thiopental, although potential stereoselective differences in the extent of induction have not been fully elucidated. The metabolism of thiopental can be increased when combined with phenobarbital. drugbank.com

Advanced Analytical Methodologies for R + Thiopental Sodium Research

Chromatographic Techniques for Quantitative and Enantiomeric Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), stand as the cornerstone for the analysis of Thiopental (B1682321) sodium. These techniques are prized for their high resolution, sensitivity, and specificity, enabling both the quantification of the compound in various matrices and the distinct separation of its stereoisomers.

Development and Validation of RP-HPLC Methods for Thiopental Detection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted method for the routine quantitative analysis of Thiopental sodium. nih.govnih.gov Development of these methods focuses on achieving a rapid, sensitive, and reliable assay. A typical RP-HPLC system for Thiopental analysis employs a C18 stationary phase (often an ODS column) and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. nih.govnih.gov

One validated method utilizes a mobile phase of potassium dihydrogen phosphate (KH2PO4) solution and methanol in a 40:60 (v/v) ratio. nih.govnih.gov The separation is achieved at room temperature with a flow rate of 1.2 mL/min and detection by UV spectrophotometry at a wavelength of 230 nm. nih.govnih.gov This approach allows for a relatively short analysis time, with the thiopental peak appearing at approximately 4.6 minutes, making it highly suitable for quality control in pharmaceutical manufacturing. nih.govnih.gov

The validation of such RP-HPLC methods is performed in accordance with International Conference on Harmonisation (ICH) guidelines, ensuring the reliability of the results. nih.gov These validation studies confirm that the method is specific for Thiopental sodium, even in the presence of degradation products generated under stress conditions such as acid/base hydrolysis, oxidation, and photolysis. nih.gov

Table 1: Example of Chromatographic Conditions for RP-HPLC Analysis of Thiopental Sodium

Parameter Condition
Column ODS C18 (150 mm × 4.6 mm, 5 µm) nih.govnih.gov
Mobile Phase KH2PO4 solution: Methanol (40:60 v/v) nih.govnih.gov
Flow Rate 1.2 mL/min nih.govnih.gov
Detection Wavelength 230 nm nih.govnih.gov
Injection Volume 10 µL nih.gov
Temperature Room Temperature nih.govnih.gov
Retention Time ~4.6 minutes nih.gov

Application of CSP-HPLC for Enantiomeric Purity and Ratio Determination

Thiopental is a chiral molecule, existing as two enantiomers, R(+) and S(-). Differentiating and quantifying these enantiomers is crucial as they can exhibit different pharmacological and toxicological profiles. Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC) is the definitive method for this purpose.

The direct separation of Thiopental enantiomers has been successfully achieved using a Chiral-AGP (alpha-1-acid glycoprotein) column. nih.gov This type of CSP operates on the principle of forming transient diastereomeric complexes between the chiral selector (the AGP) and the enantiomers of the analyte. mdpi.com The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. mdpi.com

In a reported method for the analysis of R- and S-thiopentone in plasma, a Chiral-AGP column was used with spectrophotometric detection at 287 nm. nih.gov This methodology is sensitive enough to determine the concentrations of each enantiomer in biological samples, which is essential for pharmacokinetic and pharmacodynamic studies that investigate the stereoselective disposition of the drug. nih.gov Research has shown that Thiopental undergoes enantioselective distribution and clearance in the body, with tissue-to-plasma distribution coefficients being greater for R(+)-Thiopental than for S(-)-Thiopental in most tissues. nih.gov This underscores the importance of CSP-HPLC in accurately determining the enantiomeric ratio and purity of R(+)-Thiopental sodium.

Performance Metrics: Linearity, Repeatability, Sensitivity, Selectivity, Robustness, Ruggedness

The performance of analytical methods for this compound is defined by a set of internationally recognized validation parameters. These metrics ensure that the method is reliable, reproducible, and fit for its intended purpose.

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. For a validated RP-HPLC method for Thiopental, excellent linearity has been demonstrated, with a regression coefficient (R²) of 0.9997. nih.govnih.gov

Repeatability (Precision): This assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. The precision of the RP-HPLC method is typically expressed as the relative standard deviation (RSD), with reported values in the range of 0.16–0.47%, indicating high repeatability. nih.govnih.gov

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). For Thiopental detection by RP-HPLC, the LOD has been reported as 14.4 µg/mL and the LOQ as 43.6 µg/mL. nih.gov

Selectivity (Specificity): This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. Forced degradation studies have shown that RP-HPLC methods can effectively separate the Thiopental peak from those of its degradation products, confirming the selectivity of the assay. nih.gov

Robustness: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. For HPLC methods, this can include changes in mobile phase composition, pH, and flow rate. Validated methods for Thiopental have proven to be robust, with system suitability parameters remaining within acceptable limits despite such variations. nih.govnih.gov

Ruggedness: This is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments. Global round robin tests on Thiopental analysis have demonstrated high system-to-system reproducibility, confirming the ruggedness of the method. thermofisher.com

Table 2: Summary of Performance Metrics for a Validated RP-HPLC Method for Thiopental

Performance Metric Result
Linearity (R²) 0.9997 nih.gov
Repeatability (%RSD) 0.16–0.47% nih.gov
Limit of Detection (LOD) 14.4 µg/mL nih.gov
Limit of Quantitation (LOQ) 43.6 µg/mL nih.gov
Accuracy (% Recovery) 98–102%
Robustness Method remains valid with minor changes to flow rate and mobile phase composition. nih.gov
Ruggedness High reproducibility across different systems and labs. thermofisher.com

Spectroscopic and Electrochemical Detection Methods

Beyond chromatography, spectroscopic and electrochemical methods offer alternative and complementary approaches for the analysis of this compound. These techniques can provide rapid and sensitive detection, often with different principles of measurement.

Spectrophotometric and Spectrofluorometric Applications

Spectrophotometry is a well-established technique for the quantification of Thiopental sodium. A simple and sensitive method involves the reaction of Thiopental sodium with an iron(III)-o-phenanthroline reagent. who.int This reaction forms a colored ferroin complex, which can be quantified spectrophotometrically at 510 nm. who.int The method demonstrates good adherence to Beer's law over a concentration range of 2-6 mg%. who.int

While specific spectrofluorimetric methods for Thiopental are less commonly detailed in recent literature, the principle of fluorescence spectroscopy offers high sensitivity and selectivity. nih.gov Such methods would typically involve either the measurement of the native fluorescence of the molecule or, more likely, derivatization with a fluorescent reagent to enhance the signal. nih.gov For compounds containing amine groups, derivatizing agents like o-phthalaldehyde are often used to produce highly fluorescent products, suggesting a potential avenue for developing a spectrofluorimetric assay for Thiopental or its derivatives. mdpi.com

Stripping Voltammetry and Capacitive Chemical Sensors

Electrochemical techniques provide a highly sensitive platform for the detection of Thiopental.

Stripping Voltammetry: Cathodic stripping voltammetry has been successfully applied for the determination of Thiopental sodium. kisti.re.kr This method is based on the preconcentration of the analyte at the electrode surface, followed by a voltammetric scan to measure the signal. kisti.re.kr For Thiopental, the mechanism involves the formation of a sparingly soluble mercury salt on the surface of a hanging mercury drop electrode (HMDE). The reduction current of this accumulated salt is then measured. This technique is extremely sensitive, with detection limits reported as low as 2x10⁻⁹ mol/L (0.53 ppb), making it suitable for trace analysis in biological fluids. kisti.re.kr

Capacitive Chemical Sensors: A novel approach for Thiopental detection involves the use of capacitive chemical sensors, particularly those based on molecularly imprinted polymers (MIPs). A capacitive sensor for Thiopental has been developed by creating a molecularly imprinted film on a gold electrode. kisti.re.kr The MIP is prepared by electropolymerizing phenol in the presence of Thiopental, which acts as a template molecule. kisti.re.kr After removing the template, the polymer contains recognition sites that are specific to the Thiopental molecule. When the sensor is exposed to a sample containing Thiopental, the binding of the analyte to these sites causes a change in the capacitance of the electrode-solution interface, which is measured. This sensor has a linear response range between 3 and 20 µM and a detection limit of 0.6 µM, demonstrating good selectivity and reproducibility for the direct detection of Thiopental. kisti.re.kr

Novel Gold Nanoparticle-Based Colorimetric Assays

The unique optical properties of gold nanoparticles (AuNPs) make them excellent platforms for developing novel colorimetric biosensors. mdpi.com These assays are founded on the principle of localized surface plasmon resonance (LSPR), which gives AuNP solutions their characteristic intense red color when dispersed. mdpi.comnih.gov When AuNPs aggregate, their LSPR properties change, causing a visible color shift to blue or gray. mdpi.comnih.gov This phenomenon can be harnessed to detect analytes that can induce or inhibit this aggregation.

For a sulfur-containing compound like this compound, a colorimetric assay could be designed based on the strong affinity between gold and sulfur. The thiol group in the thiopental molecule can interact with the surface of AuNPs. This interaction can be exploited in several ways:

Aggregation Inhibition: In the absence of thiopental, an aggregating agent could be used to cause the AuNPs to cluster, resulting in a blue-colored solution. When this compound is introduced, the thiol groups would bind to the AuNP surface, stabilizing the nanoparticles and preventing aggregation. The solution would thus remain red, and the intensity of the red color could be correlated to the concentration of the analyte.

Induced Aggregation: Conversely, a method could be developed where functionalized AuNPs are cross-linked by the target analyte. For instance, AuNPs could be modified with a molecule that has a specific affinity for another part of the thiopental molecule, causing aggregation upon its introduction. ciac.jl.cn

Growth Kinetics Inhibition: A recently developed generic method for sulfur-containing compounds is based on their ability to slow down the photo-reduction of gold ions into gold nanoparticles. nih.govacs.orgnih.gov The time it takes for the red color to appear is delayed in the presence of sulfur-containing compounds like thiopental, and this delay can be measured and correlated with the analyte's concentration. nih.govacs.orgnih.gov

These assays offer the advantages of simplicity, rapidity, and cost-effectiveness, as the color change can often be detected by the naked eye or with a simple spectrophotometer. mdpi.com

Table 1: Key Parameters for a Hypothetical AuNP-Based Colorimetric Assay for this compound

ParameterDescriptionRationale
Detection Principle Aggregation InhibitionThe thiol group of this compound binds to the AuNP surface, preventing salt-induced aggregation and preserving the red color.
Wavelengths A520 nm / A660 nmMonitoring the ratio of absorbance at the peak for dispersed (red) and aggregated (blue) AuNPs provides quantitative measurement. ciac.jl.cn
pH of Assay ~7.0A neutral pH is often optimal for maintaining both the stability of the AuNPs and the structure of the analyte. ciac.jl.cn
Incubation Time < 15 minutesThe interaction is typically rapid, allowing for quick analysis times. ciac.jl.cn
Potential Advantages High sensitivity, low cost, rapid results, minimal equipment required.These features make it suitable for high-throughput screening and point-of-care applications. mdpi.comnih.gov

Methodological Considerations in Preclinical and In Vitro Studies

Accurate quantification of this compound in preclinical and in vitro models requires robust sample preparation to isolate the analyte from complex biological matrices. The choice of protocol depends on the sample type (e.g., brain tissue, cultured cells) and the analytical technique to be employed.

For Cellular Assays:

Cell Lysis: Cells are first harvested and washed to remove extracellular contaminants. Lysis is then performed to release the intracellular contents, including the target analyte. This can be achieved through physical methods like sonication or chemical methods using detergents. A combination of physical and chemical lysis has been shown to significantly increase the yield of identified analytes. unifr.ch

Protein Precipitation: A common next step is to remove proteins, which can interfere with analysis. This is often done by adding a cold organic solvent like acetonitrile or methanol, sometimes in combination with zinc sulfate, followed by centrifugation to pellet the precipitated proteins. researchgate.netwindows.net

Extraction: The resulting supernatant can then be subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further purification and concentration of this compound.

For Tissue Assays (e.g., Brain Tissue):

Homogenization: The tissue sample is first weighed and then homogenized in a suitable buffer (e.g., 0.25% acetic acid) to create a uniform suspension. unifr.ch Sonication is a commonly used method for this purpose. unifr.ch

Extraction: Similar to cellular assays, the homogenate undergoes extraction to separate the analyte from tissue components like lipids and proteins. LLE using solvents such as a mixture of ether and hexane has proven effective for thiopental. researchgate.net Alternatively, SPE provides a more controlled and often cleaner extraction. Robotic online SPE systems can be used for high-throughput analysis. uq.edu.au

Purification and Concentration: The extract is typically evaporated to dryness and then reconstituted in a smaller volume of a solvent compatible with the subsequent analytical method (e.g., the mobile phase for HPLC).

Table 2: Comparison of Sample Preparation Techniques for Thiopental Analysis

TechniquePrincipleAdvantagesDisadvantagesCommon Application
Protein Precipitation Analyte is soluble while proteins are precipitated out of solution using an organic solvent or salt. researchgate.netSimple, fast, and inexpensive.May result in less clean extracts; risk of analyte co-precipitation.Initial cleanup for plasma, serum, and cell lysates. researchgate.net
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on its relative solubility.High recovery and clean extracts.Labor-intensive, requires large volumes of organic solvents.Extraction from plasma, blood, and tissue homogenates. researchgate.net
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away; the analyte is then eluted with a different solvent. uq.edu.auHigh selectivity, high concentration factor, easily automated. uq.edu.auCan be more expensive; requires method development to optimize sorbent and solvents.High-throughput analysis of plasma; cleanup of complex matrices like urine or tissue extracts. uq.edu.au

Analytical interference, where a substance other than the analyte alters the final measurement, is a significant challenge in bioanalysis. unifr.ch These interferences can originate from the sample matrix itself (endogenous compounds like lipids, proteins, metabolites) or from excipients in the drug formulation.

Interference from Excipients: this compound is typically formulated with an anhydrous excipient like sodium carbonate to ensure it forms a strongly alkaline solution when reconstituted. litfl.com While essential for solubility, sodium carbonate can interfere with certain analytical methods. For instance, in gas chromatography, it may cause peak tailing or remain in the system, affecting subsequent analyses. echemi.com In titrimetric methods, its alkalinity will interfere with acid-base titrations unless accounted for. google.com Mitigation strategies include:

pH Adjustment: Prior to extraction, the sample's pH can be adjusted to neutralize the carbonate and optimize the extraction of the acidic thiopental molecule.

Method Selection: Choosing an analytical method that is not sensitive to alkaline excipients, such as reverse-phase HPLC with mass spectrometry, can bypass the issue.

Interference from Biological Matrices (Matrix Effects): Matrix effects are a primary concern in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), where co-eluting endogenous compounds can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.govchromatographyonline.com Strategies to mitigate matrix effects include:

Optimized Sample Cleanup: Employing more selective sample preparation techniques like SPE or LLE can effectively remove a large portion of interfering compounds. chromatographyonline.com

Chromatographic Separation: Adjusting the HPLC method (e.g., mobile phase gradient, column chemistry) to achieve better separation between this compound and interfering matrix components is crucial.

Use of Internal Standards: The most reliable method to compensate for matrix effects is the use of a stable isotope-labeled internal standard (e.g., thiopental-d5). uq.edu.auresearchgate.net This standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the signal. researchgate.net When a stable isotope-labeled standard is unavailable, a structurally similar compound can be used as an alternative.

Table 3: Strategies to Mitigate Analytical Interference in this compound Analysis

Source of InterferencePotential EffectMitigation Strategy
Sodium Carbonate (Excipient) Altered pH affecting extraction and chromatography; direct interference in certain assays (e.g., GC, titration). echemi.comgoogle.comAcidification of the sample before extraction; use of analytical methods insensitive to pH, such as LC-MS.
Proteins Clogging of HPLC columns; interference in UV detection; ion suppression in MS.Protein precipitation; ultrafiltration.
Lipids and Phospholipids Ion suppression in ESI-MS; interference in chromatographic separation.Liquid-liquid extraction; solid-phase extraction (SPE) with appropriate sorbents.
Metabolites (e.g., Pentobarbital) Co-elution and interference with peak integration if not chromatographically resolved.Use of high-resolution chromatography (e.g., chiral columns for enantiomers); mass spectrometry to differentiate based on mass-to-charge ratio.
Hemolysis Release of interfering substances from red blood cells.Proper sample collection and handling; specific cleanup steps for hemolyzed samples.

Q & A

Basic Research Questions

Q. How can the purity and identity of R(+)-Thiopental Sodium be validated using pharmacopeial standards?

  • Methodological Answer: Follow the United States Pharmacopeia (USP) guidelines for Thiopental Sodium, which mandate spectrophotometric and high-performance liquid chromatography (HPLC) analyses to assess purity (e.g., solution clarity, absence of heavy metals, and related substances) . For identity confirmation, use infrared spectroscopy (IR) to match spectral profiles with reference standards. Ensure compliance with USP-specified acceptance criteria (e.g., ≥97.0% purity for the dry substance) .

Q. What are the recommended protocols for synthesizing and characterizing this compound in laboratory settings?

  • Methodological Answer: Synthesis should adhere to Good Laboratory Practices (GLP) with strict control of reaction conditions (e.g., anhydrous environment to prevent hydrolysis). Post-synthesis, characterize the compound using nuclear magnetic resonance (NMR) for structural validation and mass spectrometry (MS) for molecular weight confirmation. Include tests for residual solvents (e.g., ethyl ether) using gas chromatography (GC) .

Q. How does the stereospecificity of this compound influence its pharmacological activity compared to the S(-)-enantiomer?

  • Methodological Answer: Design comparative in vitro assays (e.g., receptor-binding studies using GABAA receptors) to evaluate enantiomer-specific effects. Use chiral HPLC to isolate enantiomers and assess their pharmacokinetic profiles (e.g., plasma protein binding, metabolic stability) in animal models. Reference USP methods for enantiomeric purity testing .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability studies under ICH Q1A guidelines, testing degradation under heat (40°C), humidity (75% RH), and light exposure. Monitor degradation products using HPLC and assess potency loss over time. Store samples in airtight, light-resistant containers at controlled room temperature (20–25°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different experimental models?

  • Methodological Answer: Apply meta-analysis frameworks (e.g., PRISMA) to systematically compare studies, accounting for variables like species differences, dosing regimens, and analytical techniques. Use multivariate regression to identify confounding factors (e.g., protein binding interference). For conflicting clinical data (e.g., recovery times in ECT studies), perform power analysis to evaluate statistical significance thresholds .

Q. What experimental designs are optimal for studying the neuroprotective mechanisms of this compound in ischemia-reperfusion injury models?

  • Methodological Answer: Employ a randomized controlled trial (RCT) design in rodent models, with blinded outcome assessments. Measure biomarkers like glutamate release (microdialysis), oxidative stress markers (e.g., malondialdehyde), and neuronal apoptosis (TUNEL staining). Validate results using translational MRI imaging to correlate histological outcomes with functional recovery .

Q. How can researchers address batch-to-batch variability in this compound during preclinical studies?

  • Methodological Answer: Implement quality-by-design (QbD) principles during synthesis, identifying critical process parameters (CPPs) affecting purity. Use design-of-experiments (DoE) software to optimize reaction conditions. For preclinical batches, conduct comparative pharmacokinetic/pharmacodynamic (PK/PD) studies using ANOVA to quantify variability impact .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound anesthesia studies?

  • Methodological Answer: Apply nonlinear mixed-effects modeling (NONMEM) to population PK/PD data, incorporating covariates like age, weight, and hepatic function. For clinical trials (e.g., ECT anesthesia), use survival analysis (Kaplan-Meier curves) to model recovery times and logistic regression for binary outcomes (e.g., adverse event incidence) .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Purity TestingHPLC, UV-Vis Spectrophotometry
Enantiomeric SeparationChiral Chromatography
Stability StudiesICH Q1A Accelerated Testing
Pharmacokinetic AnalysisNONMEM, Population Modeling
Data Contradiction ResolutionPRISMA Meta-Analysis, Multivariate Regression

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.